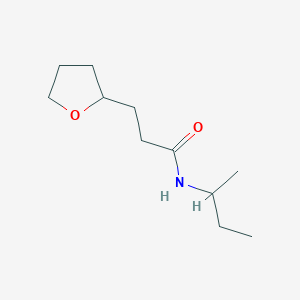
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to act on various receptors and enzymes in the body. It has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, and to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have potential anti-cancer effects, as well as effects on the cardiovascular and immune systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone in lab experiments is its versatility. It can be used in a variety of different assays and experiments, and its effects can be easily measured and quantified. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the specific experimental conditions.
Direcciones Futuras
There are many potential future directions for research on (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone. Some possible areas of investigation include its potential therapeutic effects in the treatment of neurodegenerative diseases, its effects on the immune system, and its potential as a tool for studying the mechanisms of cancer development and progression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3-methylthiophene-2-carboxylic acid, which is then reacted with 2-ethylmorpholine to form the intermediate product. This intermediate is then reacted with a suitable reagent to form the final product, this compound.
Aplicaciones Científicas De Investigación
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(2-ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-8-13(5-6-15-10)12(14)11-9(2)4-7-16-11/h4,7,10H,3,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMOFBUXSXDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)









